molecular formula C16H18BrNO2S B2373374 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 2415512-63-7

4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2373374
CAS RN: 2415512-63-7
M. Wt: 368.29
InChI Key: MRLNNIFUTKWJFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography can be used to determine the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the bromine atom might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .

Scientific Research Applications

Synthesis and Biological Screening

A study by Aziz‐ur‐Rehman et al. (2014) focused on synthesizing N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, revealing their potential for biological applications. These compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Photodynamic Therapy Applications

Pişkin et al. (2020) explored the use of a new zinc phthalocyanine having high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. This compound showed promise for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Architectures

Siddiqui et al. (2008) studied the structures of various dimethylphenylcarbamoylbenzenesulfonamides, finding them to be stabilized by extensive intra- and intermolecular hydrogen bonds. These structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs, indicating their relevance in pharmacological research (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).

Spectroscopic and Computational Studies

Murthy et al. (2018) synthesized a new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, and conducted structural, electronic properties, and interaction studies. This research demonstrates the potential of such compounds in computational and theoretical chemistry (Murthy et al., 2018).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This is highly dependent on the exact nature and structure of the compound, and its intended use or application .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include exploring its reactivity, studying its potential uses, and developing new synthesis methods .

properties

IUPAC Name

4-bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-10-5-6-11(2)15(7-10)18-21(19,20)16-9-12(3)14(17)8-13(16)4/h5-9,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLNNIFUTKWJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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